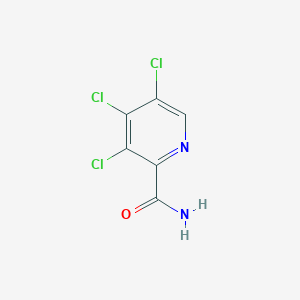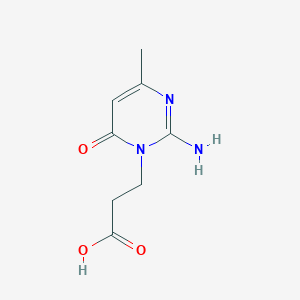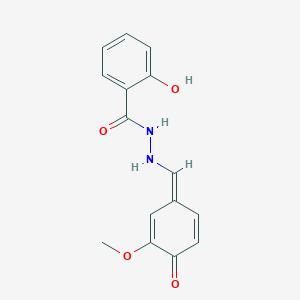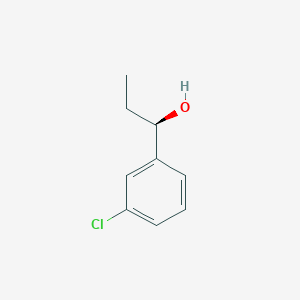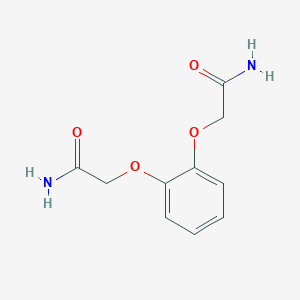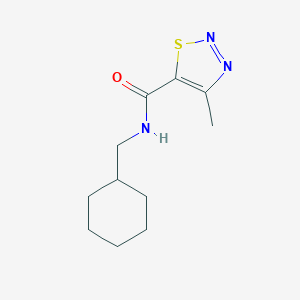
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting candidate for drug development.
Wirkmechanismus
The mechanism of action of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological processes. This inhibition can lead to the suppression of disease progression and the promotion of healing.
Biochemische Und Physiologische Effekte
Studies have shown that 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- exhibits a wide range of biochemical and physiological effects. It has been found to modulate the immune system, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in lab experiments is its high potency and selectivity. It can target specific enzymes or proteins, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in vivo.
Zukünftige Richtungen
There are several future directions for the use of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-. One direction is to explore its potential as an anticancer agent. It has been shown to inhibit tumor growth in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models, and further studies are needed to determine its potential in humans.
Conclusion:
In conclusion, 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a promising compound with potential applications in drug discovery and development. Its unique structure and biological activities make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
The potential applications of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in scientific research are vast. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These properties make it an excellent candidate for drug discovery and development.
Eigenschaften
CAS-Nummer |
69635-76-3 |
|---|---|
Produktname |
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- |
Molekularformel |
C11H17N3OS |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(16-14-13-8)11(15)12-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,12,15) |
InChI-Schlüssel |
CPPCRKJNHYHEQT-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NCC2CCCCC2 |
Kanonische SMILES |
CC1=C(SN=N1)C(=O)NCC2CCCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

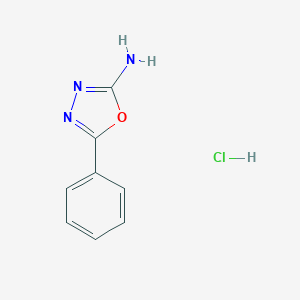
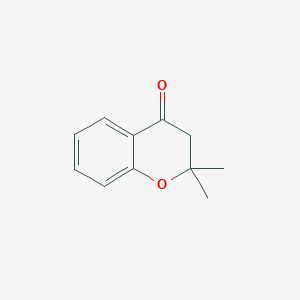
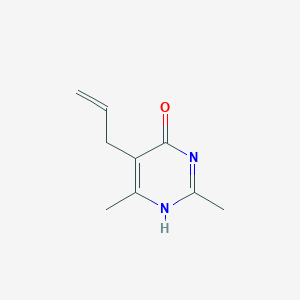
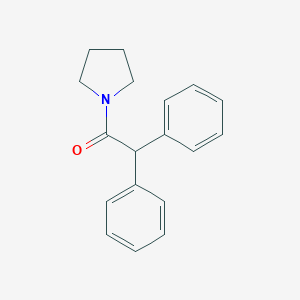
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
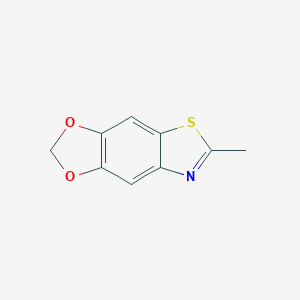
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
